Platycodin D2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

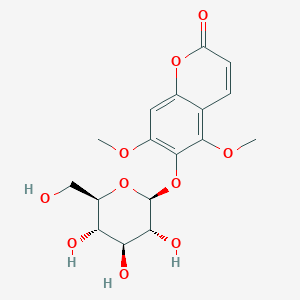

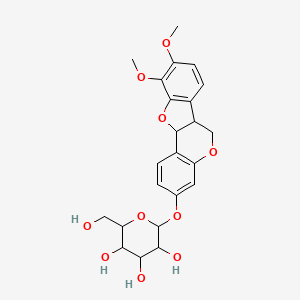

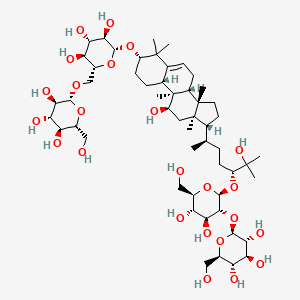

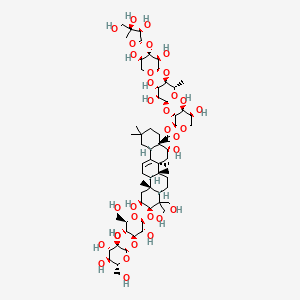

Platycodin D2 (PD2) is a new saponin compound extracted from the traditional Chinese medicine Platycodon grandiflorum . It has been found to have significant anti-tumor effects .

Synthesis Analysis

Platycodin D2 is a saponin compound extracted from the traditional Chinese medicine Platycodon grandiflorum . The biosynthesis of triterpenoid saponins in Platycodon grandiflorus is influenced by water regulation .Molecular Structure Analysis

Platycodin D2 is a pentacyclic triterpenoid saponin . It consists of a pentacyclic triterpenoid aglycone and two sugar moieties .Chemical Reactions Analysis

Platycodin D2 has been found to inhibit the proliferation of hepatocellular carcinoma (HCC) cells, induce mitochondrial dysfunction, enhance autophagy and cell senescence, upregulate NIX and P21, and downregulate CyclinA2 .Physical And Chemical Properties Analysis

The molecular formula of Platycodin D2 is C63H102O33 . It was efficiently separated in 15 minutes using an ultra performance liquid chromatography coupled with quadrupole time-of-flight/mass spectrometry (UPLC-QTOF/MS) method .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

Platycodin D2 exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the body’s inflammatory response. This makes it a potential therapeutic agent for treating various inflammatory diseases .

Antiviral Effects

Research indicates that Platycodin D2 has antiviral capabilities. It can interfere with the replication of viruses within host cells, suggesting its use as an antiviral agent against a range of viral infections .

Antioxidant Properties

As an antioxidant , Platycodin D2 helps in neutralizing free radicals, which are harmful byproducts of cellular metabolism. Its antioxidant activity contributes to the prevention of oxidative stress-related diseases .

Anti-Obesity Potential

Platycodin D2 has been studied for its anti-obesity effects. It can modulate lipid metabolism and reduce adipose tissue, indicating its potential use in weight management and the treatment of obesity-related conditions .

Anticoagulant Activity

The anticoagulant activity of Platycodin D2 makes it a candidate for preventing blood clots. It can inhibit platelet aggregation and has the potential to be used in the treatment of thrombotic disorders .

Spermicidal Action

Platycodin D2 also possesses spermicidal properties, which could be utilized in the development of contraceptives. Its ability to affect sperm motility and viability makes it a subject of interest in reproductive health research .

Anti-Tumor Effects

In the context of cancer, Platycodin D2 has shown promise in inducing cell senescence in hepatocellular carcinoma (HCC) cells. It regulates pathways that lead to the aging and death of cancer cells, providing a new strategy for cancer treatment .

Neuroprotective Role

Lastly, Platycodin D2 has been investigated for its neuroprotective effects. It promotes neurite outgrowth, which is essential for nerve regeneration and repair, suggesting its application in neurodegenerative diseases .

Mecanismo De Acción

Target of Action

Platycodin D2 (PD2) is a new saponin compound extracted from the traditional Chinese medicine Platycodon grandiflorum . The primary targets of PD2 are NIX and P21 , which play crucial roles in the process of mitophagy and cell senescence .

Mode of Action

PD2 interacts with its targets, leading to significant changes in cellular processes. It induces mitophagy in hepatocellular carcinoma (HCC) cells through NIX, thereby activating the P21/CyclinA2 pathway . This interaction promotes cell senescence, a crucial anti-cancer mechanism .

Biochemical Pathways

PD2 affects various biochemical pathways. It enhances autophagy and cell senescence, upregulates NIX and P21, and downregulates CyclinA2 . These changes in gene expression lead to the activation of the P21/CyclinA2 pathway, promoting cell senescence . PD2 also induces mitochondrial dysfunction , which is a key event in the process of mitophagy.

Pharmacokinetics

The pharmacokinetics of PD2 is currently under study . It’s known that the bioavailability of pd2 could be improved by being prescribed with glycyrrhiza uralensis fisch or by creating a new dosage form .

Result of Action

PD2 has been found to have no obvious toxic effect on normal hepatocytes, but it can significantly inhibit the proliferation of HCC cells . It induces mitochondrial dysfunction, enhances autophagy and cell senescence, upregulates NIX and P21, and downregulates CyclinA2 . These results indicate that PD2 induces HCC cell death through autophagy and aging .

Safety and Hazards

Direcciones Futuras

Studies have shown that Platycodin D2 has a good anti-tumor effect, but the specific molecular mechanism has not been clarified . Future work will explore whether PD2 suppresses tumor growth through the above mechanisms using animal models . The clinical translation of Platycodin D2 still has a long way to go .

Propiedades

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H102O33/c1-24-44(91-50-42(80)45(29(71)19-85-50)92-55-48(82)62(84,22-68)23-87-55)39(77)41(79)51(88-24)94-47-35(73)28(70)18-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(69)49(61(20-66,21-67)33(58)9-10-59(32,5)60(25,6)15-34(63)72)95-53-43(81)46(37(75)31(17-65)90-53)93-52-40(78)38(76)36(74)30(16-64)89-52/h7,24,26-55,64-82,84H,8-23H2,1-6H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58+,59+,60+,62+,63+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQNZQURQNZGKZ-MXNHKPIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H102O33 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platycodin D2 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.